dimethyl 2-{6-methoxy-2,2-dimethyl-1-[(naphthalen-2-yloxy)acetyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate
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Overview
Description
4,5-DIMETHYL 2-{6-METHOXY-2,2-DIMETHYL-1-[2-(NAPHTHALEN-2-YLOXY)ACETYL]-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, dimethyl, naphthalen-2-yloxy, and dithiole-dicarboxylate
Preparation Methods
The synthesis of 4,5-DIMETHYL 2-{6-METHOXY-2,2-DIMETHYL-1-[2-(NAPHTHALEN-2-YLOXY)ACETYL]-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps. The synthetic route typically starts with the preparation of the core tetrahydroquinoline structure, followed by the introduction of the naphthalen-2-yloxy and dithiole-dicarboxylate groups. Reaction conditions often include the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions including:
Oxidation: The methoxy and sulfanyl groups can be oxidized under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-DIMETHYL 2-{6-METHOXY-2,2-DIMETHYL-1-[2-(NAPHTHALEN-2-YLOXY)ACETYL]-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The methoxy and sulfanyl groups can interact with enzymes and receptors, modulating their activity. The naphthalen-2-yloxy group can intercalate with DNA, affecting gene expression. The overall effect of the compound depends on its ability to bind to these targets and alter their function.
Comparison with Similar Compounds
Similar compounds include other tetrahydroquinoline derivatives and dithiole-dicarboxylate compounds. Compared to these, 4,5-DIMETHYL 2-{6-METHOXY-2,2-DIMETHYL-1-[2-(NAPHTHALEN-2-YLOXY)ACETYL]-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
Tetrahydroquinoline derivatives: Known for their biological activities.
Dithiole-dicarboxylate compounds: Used in various chemical applications.
This compound’s uniqueness lies in its multifunctional nature, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C31H27NO7S3 |
---|---|
Molecular Weight |
621.7 g/mol |
IUPAC Name |
dimethyl 2-[6-methoxy-2,2-dimethyl-1-(2-naphthalen-2-yloxyacetyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C31H27NO7S3/c1-31(2)27(40)24(30-41-25(28(34)37-4)26(42-30)29(35)38-5)21-15-19(36-3)12-13-22(21)32(31)23(33)16-39-20-11-10-17-8-6-7-9-18(17)14-20/h6-15H,16H2,1-5H3 |
InChI Key |
GRJNUKVYUUIOSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)COC4=CC5=CC=CC=C5C=C4)C=CC(=C3)OC)C |
Origin of Product |
United States |
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